molecular formula C9H17NO2 B1597029 3-(Dimethylamino)propyl methacrylate CAS No. 20602-77-1

3-(Dimethylamino)propyl methacrylate

Cat. No.: B1597029
CAS No.: 20602-77-1
M. Wt: 171.24 g/mol
InChI Key: WWJCRUKUIQRCGP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl methacrylate (DMPA) is a versatile chemical compound widely used in various industrial and scientific applications. It is a derivative of methacrylic acid and is known for its unique properties, which make it valuable in the production of polymers, coatings, adhesives, and other materials.

Mechanism of Action

Target of Action

The primary targets of 3-(Dimethylamino)propyl methacrylate are the monomers in the radical copolymerization process . It is used as a monomer to synthesize self-healing pH-responsive hydrogels for drug delivery applications . It is also used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .

Mode of Action

The compound interacts with its targets through a process called radical copolymerization . This process involves the reaction of the compound with other monomers, resulting in a change in the composition and heterogeneity of the copolymers . The compound’s ability to form assemblies with different reactivity due to hydrogen bonding plays a significant role in this process .

Biochemical Pathways

The biochemical pathways affected by this compound involve the radical copolymerization of the compound with other monomers . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the copolymers .

Pharmacokinetics

The compound’s ability to form assemblies with different reactivity due to hydrogen bonding may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the formation of copolymers with a specific composition and heterogeneity . These copolymers can be used in various applications, such as the creation of self-healing pH-responsive hydrogels for drug delivery applications and the development of gene delivery vectors .

Action Environment

The action of this compound is influenced by environmental factors such as the nature of the solvent and the initial concentration of monomers . For example, the radical copolymerization of the compound with other monomers in toluene at 70°C has been shown to have a peculiar nature, where the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the copolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: DMPA can be synthesized through the reaction of methacrylic acid with 3-dimethylaminopropylamine. The reaction typically involves the esterification of methacrylic acid with the amine under controlled conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of DMPA involves large-scale reactors where the raw materials are continuously fed into the system. The reaction is carried out under optimized conditions to ensure high yield and purity. The resulting product is then purified through distillation or other separation techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: DMPA undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions.

Common Reagents and Conditions:

  • Polymerization: DMPA is commonly used in free radical polymerization reactions, often initiated by compounds like benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Oxidation: DMPA can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Substitution: Substitution reactions involving DMPA typically use nucleophiles like alcohols or amines.

Major Products Formed:

  • Polymers: DMPA is used to produce various polymers, including acrylic resins and coatings.

  • Oxidation Products: Oxidation of DMPA can lead to the formation of dimethylamino-substituted carboxylic acids.

  • Substitution Products: Substitution reactions can yield esters or amides, depending on the nucleophile used.

Scientific Research Applications

DMPA is extensively used in scientific research due to its unique properties and versatility. Some of its applications include:

  • Chemistry: DMPA is used as a monomer in the synthesis of polymers and copolymers, which are essential in various chemical processes.

  • Biology: DMPA is utilized in the development of bioactive materials and drug delivery systems.

  • Medicine: DMPA is employed in the formulation of medical adhesives and coatings for medical devices.

  • Industry: DMPA is used in the production of coatings, adhesives, and sealants, providing enhanced performance and durability.

Comparison with Similar Compounds

  • 2-Hydroxyethyl Methacrylate (HEMA): Used in the production of hydrogels and contact lenses.

  • Glycidyl Methacrylate (GMA): Utilized in the synthesis of epoxy resins and coatings.

Properties

IUPAC Name

3-(dimethylamino)propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJCRUKUIQRCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53466-45-8
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53466-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8066632
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20602-77-1
Record name 3-(Dimethylamino)propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20602-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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